Mosapride impurity 10
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mosapride impurity 10 typically involves the use of 2-amino-4-chloro-5-ethoxybenzoic acid as a starting material. This compound undergoes a series of chemical reactions, including chlorination, ethoxylation, and carbamoylation, to form the final impurity . The reaction conditions often involve the use of solvents such as dichloromethane and reagents like thionyl chloride and ethyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound is closely monitored to ensure that it remains within acceptable limits. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and quantify the impurity .
Chemical Reactions Analysis
Types of Reactions
Mosapride impurity 10 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mosapride impurity 10 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of mosapride.
Biology: Studied for its potential biological effects and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of mosapride.
Industry: Utilized in the development and quality control of pharmaceutical formulations
Mechanism of Action
The mechanism of action of mosapride impurity 10 is not well-documented, but it is believed to interact with similar molecular targets as mosapride. Mosapride acts as a selective 5-HT4 receptor agonist, which stimulates gastric motility. The impurity may also interact with these receptors, potentially affecting the overall efficacy of the drug .
Comparison with Similar Compounds
Similar Compounds
- Mosapride Impurity 1
- Mosapride Impurity 2
- Mosapride Impurity 3
- Mosapride Impurity 4
- Mosapride Impurity 5
Uniqueness
Mosapride impurity 10 is unique due to its specific chemical structure, which includes a morpholin-2-yl group and a fluorobenzyl moiety. This structure may result in different chemical and biological properties compared to other impurities .
Properties
Molecular Formula |
C27H29ClFN3Na2O9 |
---|---|
Molecular Weight |
640.0 g/mol |
IUPAC Name |
disodium;3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioate |
InChI |
InChI=1S/C27H31ClFN3O9.2Na/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16;;/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI Key |
QNUWDUAIRAGYOQ-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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